molecular formula C18H17FN2O3S B2662693 1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879928-12-8

1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2662693
CAS No.: 879928-12-8
M. Wt: 360.4
InChI Key: HKXSYECJVTWVHN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β) source . This enzyme is a critical regulatory serine/threonine kinase implicated in a wide array of pathological processes. Its primary research value lies in the investigation of neurodegenerative diseases, particularly Alzheimer's disease, where inhibition of GSK-3β has been shown to reduce the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles source . Beyond neuroscience, this compound serves as a vital chemical tool for probing the role of GSK-3β in other contexts, including glucose metabolism for diabetes research, inflammatory pathways, and certain cancers where GSK-3β signaling is dysregulated. The compound's specific structural features, including the 5,5-dioxide and fluorophenyl groups, contribute to its enhanced potency and selectivity profile compared to earlier inhibitor classes. Researchers utilize this inhibitor to delineate Wnt/β-catenin signaling pathways and to explore potential therapeutic interventions for conditions driven by aberrant GSK-3β activity.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-12-4-2-3-5-15(12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-8-6-13(19)7-9-14/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXSYECJVTWVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienoimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl and o-tolyl groups: These groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.

    Oxidation to form the 5,5-dioxide: This step often involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Fluorophenyl (positions 1 and 3) C₁₇H₁₄F₂N₂O₃S 364.37 Higher symmetry; enhanced dipole due to dual electron-withdrawing F groups.
1-(o-Tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide o-Tolyl (position 1); p-tolyl (position 3) C₁₉H₂₀N₂O₃S 356.44 Steric hindrance from o-tolyl; increased hydrophobicity (predicted density: 1.324 g/cm³).
1-(3-Bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 3-Bromophenyl; 4-fluorophenyl C₁₇H₁₄BrFN₂O₃S 425.27 Heavy atom effect (Br) may enhance crystallinity; higher molecular weight.
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Phenyl; 3-(trifluoromethyl)phenyl C₁₈H₁₅F₃N₂O₂S₂ 412.45 Thione group increases acidity (predicted pKa: -1.13); CF₃ enhances lipophilicity.
1-(4-Ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Ethoxyphenyl; phenyl C₁₉H₂₀N₂O₄S 396.44 Ethoxy group improves solubility in polar solvents; lower steric demand than o-tolyl.

Key Observations:

Substituent Effects on Polarity and Solubility: Electron-withdrawing groups (e.g., -F, -CF₃) increase dipole moments but reduce solubility in nonpolar media .

Molecular Weight and Physical Properties :

  • Brominated derivatives (e.g., 425.27 g/mol) exhibit higher molecular weights, which may correlate with improved thermal stability .
  • Predicted densities (1.32–1.56 g/cm³) suggest compact packing in crystalline states, influenced by substituent size and symmetry .

Acidity and Reactivity: Thione analogs (e.g., C₁₈H₁₅F₃N₂O₂S₂) display notable acidity (pKa ≈ -1.13), contrasting with the neutral imidazolone core in the target compound .

Biological Implications :

  • Fluorine and trifluoromethyl groups are associated with enhanced metabolic stability and bioavailability in pharmaceutical contexts .

Biological Activity

1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound featuring a thieno-imidazole core structure. This compound has drawn significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in the fields of antiviral and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H14_{14}F1_{1}N3_{3}O2_{2}S, with a molecular weight of approximately 324.37 g/mol. Its structural features contribute to its unique chemical properties and reactivity, making it a candidate for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. Compounds within this class typically inhibit enzymes involved in metabolic pathways, which can disrupt viral replication or fungal metabolism. The mechanism often involves competitive binding at the active site of the target enzyme, leading to inhibited biological processes.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antiviral Activity : Studies have shown that imidazole derivatives can inhibit viral enzymes such as NS5B RNA polymerase, which is crucial for the replication of viruses like Hepatitis C. In vitro studies demonstrated that certain derivatives exhibited IC50_{50} values below 35 μM against these targets .
  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth and fungal infections. For instance, derivatives with similar structures have been reported to possess significant antibacterial effects comparable to standard antibiotics .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antiviral Efficacy : A study highlighted the efficacy of thienotriazole derivatives against HCV NS5B with IC50_{50} values ranging from 31.9 μM to 32.2 μM . These findings suggest that modifications in the molecular structure can enhance antiviral potency.
  • Antimicrobial Screening : Research involving various thieno-imidazole derivatives indicated their effectiveness against multiple bacterial strains. For example, one compound demonstrated an EC50_{50} value of 30.57 μM against Tobacco Mosaic Virus (TMV), indicating strong antiviral properties .

Table: Comparative Biological Activity

Compound NameTargetIC50_{50} Value (μM)Activity Type
Thienotriazole Derivative AHCV NS5B31.9Antiviral
Thienotriazole Derivative BHCV NS5B32.2Antiviral
Compound CTMV30.57Antiviral
Compound DBacterial Strain X<10Antibacterial

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